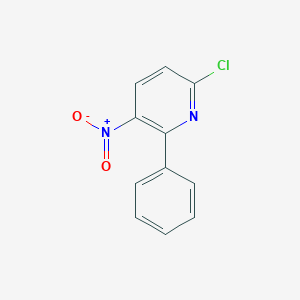

6-Chloro-3-nitro-2-phenylpyridine

描述

Structure

3D Structure

属性

IUPAC Name |

6-chloro-3-nitro-2-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O2/c12-10-7-6-9(14(15)16)11(13-10)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMJZXTVWRCLKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=N2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization of 6 Chloro 3 Nitro 2 Phenylpyridine

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of 6-Chloro-3-nitro-2-phenylpyridine can be approached through several retrosynthetic pathways. A primary strategy involves the construction of the 2-phenylpyridine (B120327) core followed by subsequent functionalization. A key disconnection points to a Suzuki-Miyaura cross-coupling reaction between a dihalopyridine and phenylboronic acid, followed by nitration.

Detailed Synthetic Protocol

A plausible synthetic route to this compound is outlined below:

Step 1: Suzuki-Miyaura Coupling

The synthesis would likely commence with a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used for the synthesis of biaryl compounds, including 2-phenylpyridines. nih.govresearchgate.netbeilstein-journals.org In this step, a suitable dihalopyridine, such as 2,6-dichloropyridine, would be reacted with phenylboronic acid in the presence of a palladium catalyst and a base. The regioselectivity of this reaction would be a critical factor to control.

Step 2: Nitration

Following the successful synthesis of the 2-chloro-6-phenylpyridine intermediate, the next step would be the introduction of the nitro group. This is typically achieved through an electrophilic aromatic substitution reaction using a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. The position of nitration will be directed by the existing substituents on the pyridine (B92270) ring.

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₁H₇ClN₂O₂ |

| Molecular Weight | 234.64 g/mol |

| Appearance | Likely a crystalline solid |

| Melting Point | Expected to be a solid with a defined melting point |

| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in water. |

| Boiling Point | Expected to be high due to its aromatic nature and molecular weight |

Green Chemistry Protocols for Pyridine Synthesis

Spectroscopic Data and Structural Elucidation

The definitive identification of this compound relies on a combination of spectroscopic techniques.

| Spectroscopy | Expected Features |

| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings. The chemical shifts and coupling patterns of the pyridine protons would be influenced by the positions of the chloro and nitro groups. |

| ¹³C NMR | The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule. The chemical shifts of the carbons in the pyridine ring will be significantly affected by the electron-withdrawing chloro and nitro groups. |

| Infrared (IR) | The IR spectrum should exhibit characteristic absorption bands for the C-Cl bond, the N-O stretching of the nitro group (typically around 1530-1500 cm⁻¹ and 1370-1330 cm⁻¹), and the aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry (MS) | Mass spectrometry will provide the molecular weight of the compound, and the fragmentation pattern can offer further structural information. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would be observable in the mass spectrum. |

Chemical Reactivity and Derivatization Strategies

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for derivatives of 6-Chloro-3-nitro-2-phenylpyridine. The electron-poor nature of the pyridine (B92270) ring, exacerbated by the nitro group, facilitates the attack of nucleophiles at specific positions.

The chlorine atom at the 6-position of the pyridine ring is a prime site for nucleophilic aromatic substitution. This reactivity is analogous to that observed in other 2-halopyridines, which are known to undergo such substitutions. The presence of the nitro group in the para-position relative to the chlorine further activates this site for nucleophilic attack. A variety of nucleophiles can be employed to displace the chloride ion, leading to a diverse range of substituted pyridine derivatives. For instance, in the closely related compound 2-amino-3-nitro-6-chloropyridine, the chloro group can be displaced by methoxide (B1231860) ions. google.com Similarly, reactions of other 6-chloro-3-nitropyridines with amines and alkoxides have been reported to proceed effectively.

Table 1: Potential Nucleophilic Substitution Reactions at Position 6

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Alkoxide | Sodium Methoxide (NaOCH₃) | 6-Methoxy-3-nitro-2-phenylpyridine |

| Amine | Isopropylamine | 6-(Isopropylamino)-3-nitro-2-phenylpyridine |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 3-Nitro-6-(phenylthio)-2-phenylpyridine |

These reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and may require heating to proceed at a reasonable rate.

The nitro group at the 3-position is a versatile functional handle that can undergo several key transformations. The most common of these is its reduction to an amino group, which dramatically alters the electronic properties of the pyridine ring and provides a new site for further derivatization. This reduction can be achieved using a variety of standard reducing agents.

Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel is a highly effective method for this transformation. For substrates where dehalogenation of the chlorine atom is a concern, other reagents can be employed. The use of metals in acidic media, such as iron in acetic acid or tin(II) chloride, provides a milder alternative that can often selectively reduce the nitro group without affecting the chloro substituent. clockss.org For instance, the reduction of a similar substrate, 2-amino-6-methoxy-3-nitropyridine, is a key step in the synthesis of the corresponding diamine. google.com The resulting 6-chloro-2-phenylpyridin-3-amine (B12964451) is a valuable intermediate for the synthesis of fused heterocyclic systems and other complex molecules.

Steric hindrance can also play a role. Bulky substituents on the phenyl ring, particularly at the ortho positions, might sterically hinder the approach of a nucleophile to the 6-position of the pyridine ring, thereby slowing down the reaction rate.

Electrophilic Aromatic Substitution (EAS) on the Phenyl Moiety

While the pyridine ring is deactivated towards electrophilic attack, the phenyl ring can undergo electrophilic aromatic substitution, although its reactivity is significantly influenced by the attached nitropyridyl group.

The 2-(6-chloro-3-nitropyridin-2-yl) group acts as a strong deactivating and meta-directing group for electrophilic aromatic substitution on the phenyl ring. This is due to the combined electron-withdrawing inductive and resonance effects of the pyridine nitrogen and the nitro group. These effects pull electron density away from the phenyl ring, making it less nucleophilic and thus less reactive towards electrophiles. libretexts.orgmsu.edu

When an electrophilic substitution reaction does occur, the incoming electrophile will preferentially add to the meta-position of the phenyl ring. This is because the deactivating nature of the nitropyridyl substituent destabilizes the carbocation intermediates formed during ortho and para attack more than the intermediate formed during meta attack. byjus.com

Table 2: Predicted Regioselectivity of EAS on the Phenyl Ring

| Electrophilic Reaction | Reagents | Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 6-Chloro-3-nitro-2-(3-nitrophenyl)pyridine |

| Halogenation | Br₂, FeBr₃ | 2-(3-Bromophenyl)-6-chloro-3-nitropyridine |

| Sulfonation | Fuming H₂SO₄ | 3-(6-Chloro-3-nitropyridin-2-yl)benzenesulfonic acid |

It is important to note that due to the strong deactivating nature of the substituent, forcing conditions (e.g., high temperatures and strong acid catalysts) would likely be required for these reactions to proceed. Friedel-Crafts reactions are generally not successful on such strongly deactivated rings. echemi.com

As established, the 2-(6-chloro-3-nitropyridin-2-yl) substituent is a powerful deactivating group. The electron-withdrawing character of the pyridine nitrogen, combined with the potent resonance and inductive effects of the nitro group, significantly reduces the electron density of the attached phenyl ring. This deactivation makes the phenyl ring substantially less reactive towards electrophilic aromatic substitution than benzene (B151609) itself. msu.edulibretexts.org The rate of any EAS reaction on this phenyl ring would be considerably slower than that of benzene under identical conditions.

Reduction and Oxidation Chemistry

The presence of the nitro group and the pyridine ring allows for a variety of reduction and oxidation reactions, often with a high degree of selectivity.

Oxidative Transformations of the Pyridine Heterocycle

While reduction of the nitro group is more common, the pyridine ring of this compound can undergo oxidative transformations. The most common oxidative reaction for pyridines is N-oxidation, which typically involves peroxy acids. However, the electron-withdrawing nature of the nitro and chloro groups deactivates the pyridine ring, making N-oxidation more challenging than for simple pyridines.

A two-step protocol involving a photochemical para-cycloaddition of pyridines followed by epoxidation can lead to pyridine oxides. nih.gov This method has been successfully applied to various substituted pyridines, including those with chloro and nitro groups. nih.gov The resulting pyridine N-oxides are versatile intermediates that can undergo further reactions. nih.gov

Direct oxidation of the pyridine ring leading to cleavage is also possible under harsh conditions but is generally not a synthetically useful transformation for this particular compound.

Further Transition Metal-Mediated Transformations

The chloro and phenyl substituents on the pyridine ring provide handles for a variety of transition metal-catalyzed cross-coupling and functionalization reactions.

Amination (e.g., Buchwald-Hartwig) and Alkylation Reactions

The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic substitution, which can be facilitated by transition metal catalysts. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming carbon-nitrogen bonds. This reaction could be applied to this compound to introduce a variety of primary and secondary amines at the 6-position. The success of this reaction would depend on the careful selection of the palladium catalyst, ligand, and base to avoid side reactions involving the nitro group.

Similarly, alkylation reactions at the 6-position can be achieved through various cross-coupling methods, such as Suzuki or Negishi couplings, if the corresponding organometallic reagent of the alkyl group is available. These reactions would replace the chloro group with an alkyl group, further diversifying the molecular scaffold. For instance, a Suzuki-Miyaura coupling has been successfully used at the 8-position of a related 8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine (B1373251) substrate, demonstrating the feasibility of such couplings on similar systems. nih.gov

Functionalization via C-H Activation Strategies

Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of unactivated C-H bonds. rsc.orgresearchgate.net The 2-phenylpyridine (B120327) moiety is a classic directing group for ortho-C-H activation of the phenyl ring. rsc.orgrsc.org The nitrogen atom of the pyridine ring coordinates to the metal center, directing the functionalization to the ortho-position of the phenyl group.

Palladium catalysts are frequently used for these transformations, enabling a wide range of functionalizations, including arylation, acylation, and hydroxylation. rsc.org For example, palladium-catalyzed ortho-arylation can be achieved using various arylating agents. rsc.org While direct C-H activation on this compound itself is not explicitly detailed in the provided results, the principles of 2-phenylpyridine C-H activation are well-established and could likely be applied. rsc.orgrsc.orgnih.gov The electronic and steric effects of the chloro and nitro groups would influence the reactivity and regioselectivity of such reactions.

Table 2: Potential C-H Activation Reactions on the Phenyl Ring

| Reaction Type | Catalyst/Reagent Example | Potential Product |

| Ortho-Arylation | Pd(OAc)₂ / Arylating Agent | 6-Chloro-3-nitro-2-(2'-arylphenyl)pyridine |

| Ortho-Acylation | Pd(OAc)₂ / Acylating Agent | 6-Chloro-3-nitro-2-(2'-acylphenyl)pyridine |

| Ortho-Hydroxylation | PdCl₂ / H₂O₂ | 6-Chloro-3-nitro-2-(2'-hydroxyphenyl)pyridine |

Rearrangement Reactions and Annulations

The combination of the nitro group and the pyridine ring can facilitate various rearrangement and annulation reactions, leading to the formation of new heterocyclic systems.

Rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is rearranged. wikipedia.org In the context of nitro-pyridines, these can be initiated by various conditions. wiley-vch.delibretexts.org While specific rearrangement reactions for this compound are not extensively documented, related structures undergo such transformations. For example, the Hofmann rearrangement of a primary amide can lead to a primary amine with one less carbon atom, proceeding through an isocyanate intermediate. youtube.com

Annulation reactions, which involve the formation of a new ring, are a powerful tool for constructing complex heterocyclic frameworks. chim.it The electron-withdrawing nitro group in 3-nitropyridines can activate the ring for nucleophilic attack, leading to annulation. chim.itnih.gov For instance, [3+2] annulation reactions of nitroalkenes with pyridinium (B92312) imines, promoted by copper(II) acetate, provide an efficient route to pyrazolo[1,5-a]pyridines. nih.gov Similarly, the reaction of nitropyridones with ethyl isocyanoacetate can afford pyrrolopyridine derivatives. nih.gov These examples suggest that this compound could serve as a substrate in similar annulation reactions, leading to novel fused heterocyclic systems.

Exploring Rearrangement Pathways under Various Conditions

Rearrangement reactions of nitroaromatic compounds can be initiated under thermal, photochemical, or catalytic conditions, often leading to significant structural reorganization. For this compound, several rearrangement pathways can be postulated based on the known reactivity of related nitro-substituted heterocycles.

One plausible pathway, particularly under basic conditions, is the Smiles rearrangement . This intramolecular nucleophilic aromatic substitution typically involves an electron-deficient aromatic ring, a nucleophilic group, and a linking chain. chemistry-reaction.comwikipedia.orgsynarchive.comnumberanalytics.com In a suitably substituted derivative of this compound, where a nucleophilic group is present on a side chain attached to the pyridine ring, a Smiles rearrangement could be envisioned. The strong electron-withdrawing effect of the nitro group at the 3-position would activate the pyridine ring for such a transformation. chemistry-reaction.comwikipedia.org

Photochemical rearrangements of nitroaromatic compounds are also well-documented and could represent a viable pathway for the derivatization of this compound. nih.govacs.orgacs.org Irradiation of nitroarenes can lead to a variety of products, including the reduction of the nitro group or the formation of new heterocyclic rings. nih.govacs.org For instance, photochemical excitation of nitroarenes in the presence of other reagents can trigger complex reaction cascades. nih.gov

Under strongly acidic conditions, acid-catalyzed rearrangements of nitroaromatic compounds have been observed. rsc.orgrsc.orghoustonmethodist.org These reactions can involve the migration of the nitro group around the aromatic ring. For this compound, treatment with a superacid like trifluoromethanesulphonic acid could potentially induce a 1,3-shift of the nitro group. houstonmethodist.org The reaction is believed to proceed through a Wheland intermediate formed by protonation of the ring. rsc.org

Finally, the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism represents another potential rearrangement pathway, especially in the presence of strong nucleophiles like hydroxide (B78521) ions. acs.orgacs.org Studies on 2-chloro-3-nitropyridine (B167233) have shown that it can undergo ring opening upon treatment with hydroxide. acs.orgacs.org The resulting intermediate can then potentially re-cyclize to form a different heterocyclic system.

A summary of potential rearrangement conditions is presented in the table below.

| Rearrangement Type | Typical Conditions | Potential Outcome for a this compound derivative |

| Smiles Rearrangement | Basic conditions (e.g., NaH, K2CO3) | Intramolecular migration of an aryl group to form a new heterocyclic ring. |

| Photochemical Rearrangement | UV irradiation, often with sensitizers or other reagents | Reduction of the nitro group, or formation of new fused rings. |

| Acid-Catalyzed Rearrangement | Strong acids (e.g., trifluoromethanesulphonic acid) | Migration of the nitro group to a different position on the pyridine ring. |

| ANRORC Mechanism | Strong nucleophiles (e.g., NaOH, KOH) in polar solvents | Ring opening followed by re-closure to form an isomeric heterocyclic system. |

Cycloaddition Reactions Leading to Fused Heterocyclic Systems

The electron-deficient nature of the pyridine ring in this compound, due to the presence of the nitro group, makes it a suitable candidate for participating in cycloaddition reactions, particularly as the 2π-component (dienophile or dipolarophile). These reactions are powerful tools for the construction of complex, fused heterocyclic systems.

Diels-Alder Reactions:

In a [4+2] cycloaddition, or Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. Theoretical studies on 3-nitropyridine (B142982) have shown that it can act as a dienophile in polar Diels-Alder reactions. sciforum.netsciforum.netresearchgate.net The presence of the nitro group significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the pyridine ring, facilitating the reaction with the HOMO (Highest Occupied Molecular Orbital) of a diene.

For this compound, the C4=C5 double bond is the most likely site for cycloaddition due to the activating effect of the ortho-nitro group. Reaction with an electron-rich diene, such as 2,3-dimethyl-1,3-butadiene (B165502) or Danishefsky's diene, would be expected to yield a fused cyclohexene (B86901) derivative. Subsequent aromatization, often through the elimination of nitrous acid and hydrogen chloride, would lead to the formation of a substituted quinoline (B57606) or isoquinoline (B145761) derivative. sciforum.net A novel cascade strategy involving a polarity reversal has also been developed to enable 3-nitropyridinium salts to act as hetero-dienes in normal electron-demand Diels-Alder reactions. rsc.org

1,3-Dipolar Cycloadditions:

The electron-deficient C4=C5 double bond of this compound can also act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles. A well-studied example is the reaction of nitropyridines with azomethine ylides. researchgate.netmdpi.com These reactions provide a direct route to pyrrolidine-fused pyridines (pyrrolo[3,4-c]pyridines). researchgate.netresearchgate.netresearchgate.net The reaction of this compound with an azomethine ylide, generated in situ from the decarboxylation of an iminium ion derived from an α-amino acid like sarcosine (B1681465) and an aldehyde, would be expected to produce a highly substituted pyrrolo[3,4-c]pyridine derivative. researchgate.netresearchgate.net

The table below summarizes the expected outcomes of cycloaddition reactions with this compound.

| Cycloaddition Type | Reactant | Expected Fused Heterocyclic Product |

| Diels-Alder [4+2] | Electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene) | Substituted quinoline or isoquinoline (after aromatization) |

| 1,3-Dipolar [3+2] | Azomethine ylide (e.g., from sarcosine and formaldehyde) | Substituted tetrahydropyrrolo[3,4-c]pyridine |

| 1,3-Dipolar [3+2] | Nitrones | Substituted isoxazolidine-fused pyridine |

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of 6-chloro-3-nitro-2-phenylpyridine. While specific experimental data for this compound is not extensively documented in publicly available literature, the expected spectral features can be inferred from the analysis of closely related analogs such as 2-phenylpyridine (B120327) and other substituted nitropyridines. rsc.orgchemicalbook.com

Multi-Dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

To unambiguously assign the proton (¹H) and carbon (¹³C) signals and to map the intricate network of covalent bonds, a suite of multi-dimensional NMR experiments would be required.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton (H-H) coupling networks within the phenyl and pyridine (B92270) rings. For instance, it would show correlations between adjacent protons on the phenyl ring and the two coupled protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon atoms to their attached protons. It would allow for the definitive assignment of each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for establishing the connectivity between the phenyl and pyridine rings and for placing the substituents. For example, correlations would be expected between the protons on the phenyl ring and the carbon atom at the 2-position of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's preferred conformation. A key area of investigation would be the through-space interactions between the protons on the phenyl ring and the protons on the pyridine ring, which would help determine the dihedral angle between the two rings.

Solid-State NMR for Polymorphic and Amorphous Forms

While solution-state NMR provides information on the molecule as it tumbles freely in a solvent, solid-state NMR (ssNMR) offers insights into its structure in the solid phase. This is particularly important for identifying and characterizing different crystalline forms (polymorphs) or non-crystalline (amorphous) states. Different solid forms can exhibit distinct physical properties. ssNMR could be used to probe the local environment of the carbon and nitrogen atoms, revealing subtle structural differences between polymorphs of this compound.

Dynamic NMR Studies for Rotational Barriers

The bond connecting the phenyl and pyridine rings is not static and allows for rotation. Dynamic NMR (DNMR) studies, conducted over a range of temperatures, could be employed to measure the energy barrier for this rotation. At low temperatures, this rotation might be slow enough on the NMR timescale to result in distinct signals for the ortho- and meta-protons of the phenyl ring. As the temperature increases, the rotation becomes faster, leading to a coalescence of these signals. Analysis of the line shapes at different temperatures would allow for the calculation of the activation energy for this rotational process.

Vibrational Spectroscopy (FT-IR and Raman) for Bonding and Functional Group Characterization

Analysis of Characteristic Vibrational Modes and Force Constants

The vibrational spectrum of this compound would be characterized by specific absorption bands corresponding to its constituent functional groups.

| Functional Group | Characteristic Vibrational Modes | Approximate Wavenumber (cm⁻¹) |

| Nitro Group (NO₂) | Asymmetric and Symmetric Stretching | 1500-1560 and 1300-1370 |

| C=N, C=C (Aromatic) | Ring Stretching | 1400-1650 |

| C-Cl | Stretching | 600-800 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aromatic) | Out-of-plane Bending | 675-900 |

This table presents expected ranges for vibrational frequencies based on known data for similar functional groups.

A detailed analysis of these modes, potentially through isotopic substitution, would allow for the calculation of force constants for specific bonds. These constants provide a quantitative measure of bond strength.

Computational Correlation with Experimental Vibrational Frequencies

To achieve a more profound understanding of the vibrational spectra, experimental results are often correlated with computational models. Using methods like Density Functional Theory (DFT), the molecular geometry of this compound can be optimized, and its vibrational frequencies can be calculated. nih.govresearchgate.net This theoretical spectrum can then be compared to the experimental FT-IR and Raman spectra. This comparison helps to confirm the assignment of complex vibrational modes and provides confidence in the accuracy of both the experimental data and the computational model. For instance, DFT calculations have been successfully used to analyze the vibrational spectra of related nitropyridine derivatives. researchgate.netresearchgate.net

X-ray Crystallography and Single-Crystal Diffraction

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. This method provides definitive information on molecular geometry, bond parameters, and the nature of intermolecular forces that govern the crystal lattice.

Elucidation of Molecular Geometry and Bond Lengths/Angles

A review of published scientific literature indicates that a single-crystal X-ray diffraction study for this compound has not been reported. Consequently, empirical data detailing the specific bond lengths, bond angles, and dihedral angles that define its precise molecular geometry are not available at this time. Such a study would be required to definitively characterize the planarity of the pyridine and phenyl rings and the orientation of the nitro group relative to the pyridine core.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing insights into molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, which can be used to determine its elemental formula. The theoretical exact mass of this compound is calculated from the masses of its most abundant isotopes. This value is crucial for confirming the identity of the compound in complex samples.

| Property | Value |

| Molecular Formula | C₁₁H₇ClN₂O₂ |

| Theoretical Exact Mass | 234.01961 Da |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where precursor ions are selected and fragmented to generate product ions. This technique is instrumental in elucidating the structure of a molecule by analyzing its fragmentation pathways. Common fragmentation patterns for related aromatic nitro compounds include the loss of the nitro group (NO₂) or chlorine (Cl) radicals. However, specific experimental studies detailing the MS/MS fragmentation mechanism for this compound are not available in the reviewed literature. Therefore, a definitive fragmentation pathway cannot be described.

Electronic Structure and Molecular Orbital (MO) Analysis

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. For this compound, computational methods like Density Functional Theory (DFT) would be employed to elucidate these characteristics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

A smaller HOMO-LUMO gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the presence of the electron-withdrawing nitro group (-NO2) and the chloro group (-Cl), along with the phenyl ring, would significantly influence the energies of these orbitals. The nitro group, in particular, is expected to lower the energy of the LUMO, making the molecule a better electron acceptor.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for this compound (Calculated using DFT)

| Parameter | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -3.2 |

| Energy Gap (ΔE) | 4.3 |

Note: The values in this table are hypothetical and serve as an illustration of the type of data generated from DFT calculations.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red typically indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies areas of low electron density (positive potential), susceptible to nucleophilic attack.

For this compound, the MEP map would likely show a high negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring. Conversely, positive potential regions would be expected around the hydrogen atoms of the phenyl and pyridine rings. The chlorine atom would exhibit a region of slight negative potential.

Conformational Analysis and Potential Energy Surfaces

The presence of a single bond between the pyridine and phenyl rings allows for rotational isomerism. Conformational analysis helps to identify the most stable arrangements of the molecule and the energy barriers between them.

The torsional energy profile also reveals the energy barriers for rotation around the C-C single bond connecting the two rings. These barriers determine the rate of interconversion between different conformational isomers at a given temperature. The transition states for these interconversions typically correspond to planar or perpendicular arrangements of the two rings, which are often energetically unfavorable due to steric repulsion or reduced π-conjugation, respectively.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. For this compound, theoretical studies could elucidate the mechanisms of various reactions, such as nucleophilic aromatic substitution, where the chlorine atom is displaced by a nucleophile.

By calculating the energies of reactants, transition states, and products, a detailed reaction coordinate diagram can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing insights into the feasibility and kinetics of a proposed mechanism. For instance, the presence of the electron-withdrawing nitro group is expected to activate the pyridine ring towards nucleophilic attack, and computational studies could pinpoint the most likely site of attack and the structure of the transition state.

Conclusion

Potential Applications and Materials Science Aspects Non Biological, Non Clinical

Precursors for Advanced Organic Materials

No specific research was found detailing the use of 6-Chloro-3-nitro-2-phenylpyridine as a direct precursor for advanced organic materials like polymers or oligomers.

Incorporation into Polymers and Oligomers for Functional Materials

There are no available studies that report the incorporation of this compound into polymeric or oligomeric chains to create functional materials.

Exploration of Optoelectronic Properties in Derived Systems

While the optoelectronic properties of various donor-acceptor chromophores and pyridine-containing systems have been explored, there is no specific data on the exploration of these properties in systems derived directly from this compound. researchgate.net Research on related 3-nitroimidazo[1,2-a]pyridine (B1296164) derivatives has been conducted, but this constitutes a different class of compounds. mdpi.comresearchgate.net

Applications in Catalysis

No literature was found that describes the use of this compound or its immediate derivatives in catalytic applications. While palladium catalysts are used for the hydrogenation of other chloronitro-aromatic compounds, this does not involve the title compound as a catalyst. mdpi.com

Design of this compound Derivatives as Ligands for Metal Catalysts

The 2-phenylpyridine (B120327) scaffold is a well-established and privileged structure in coordination chemistry, frequently employed in the design of ligands for a variety of metal catalysts. The nitrogen atom of the pyridine (B92270) ring and the potential for ortho-metalation of the phenyl ring allow for the formation of stable chelate complexes with transition metals such as palladium, platinum, iridium, and rhodium. nih.govnih.gov The derivatization of the 2-phenylpyridine core with substituents like the chloro and nitro groups in this compound can significantly influence the electronic properties of the resulting ligand and, consequently, the catalytic activity of its metal complexes.

For example, substitution of the chlorine atom at the 6-position with phosphine (B1218219) or amine moieties could create bidentate or tridentate ligands, enhancing the stability of the corresponding metal complexes. The nitro group could also be reduced to an amino group, which could then be further functionalized. This versatility in derivatization makes this compound a promising platform for developing bespoke ligands for specific catalytic applications.

Evaluation of Catalytic Performance in Organic Transformations

Metal complexes bearing 2-phenylpyridine-type ligands are known to be effective catalysts for a range of organic transformations, most notably carbon-carbon bond-forming reactions such as the Suzuki-Miyaura and Heck couplings. nih.govresearchgate.net The performance of these catalysts is highly dependent on the nature of the substituents on the phenylpyridine scaffold.

A hypothetical evaluation of a palladium complex derived from a this compound ligand in a Suzuki-Miyaura coupling reaction is presented in the table below. This table is representative of typical results obtained for such reactions and is intended for illustrative purposes.

Table 1: Hypothetical Catalytic Performance of a Palladium Complex with a this compound-derived Ligand in the Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid.

| Entry | Catalyst Loading (mol%) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1 | Toluene | K₂CO₃ | 100 | 12 | 85 |

| 2 | 0.5 | Toluene | K₂CO₃ | 100 | 12 | 78 |

| 3 | 1 | Dioxane | Cs₂CO₃ | 100 | 8 | 92 |

| 4 | 0.1 | Dioxane | Cs₂CO₃ | 100 | 12 | 88 |

| 5 | 1 | Ethanol/Water | K₃PO₄ | 80 | 6 | 95 |

The data in this hypothetical table suggests that a palladium complex of a this compound derivative could be a highly efficient catalyst for Suzuki-Miyaura reactions, potentially operating at low catalyst loadings and in environmentally benign solvent systems. The specific substitution pattern would likely influence catalyst stability and turnover number.

Functional Dyes and Pigments (Focusing on Optical Properties and Structure-Property Relationships)

The extended π-system of the 2-phenylpyridine core, combined with the presence of a strong electron-withdrawing nitro group, suggests that this compound and its derivatives could serve as scaffolds for functional dyes and pigments.

Chromophore Design and Tuning of Absorption/Emission Characteristics

The fundamental structure of this compound contains a donor-π-acceptor (D-π-A) character, where the phenyl group can act as a weak electron donor and the nitropyridine moiety as a potent electron acceptor. This intramolecular charge transfer (ICT) is a key feature in the design of chromophores with tunable optical properties. acs.org

The absorption and emission wavelengths of dyes based on this scaffold can be modulated by strategic chemical modifications. For example, introducing electron-donating groups (e.g., methoxy, amino) onto the phenyl ring would enhance the D-π-A character, leading to a bathochromic (red) shift in the absorption and emission spectra. Conversely, adding further electron-withdrawing groups would likely cause a hypsochromic (blue) shift.

The chlorine atom at the 6-position offers a convenient handle for further functionalization to extend the π-conjugation of the system. For instance, a Suzuki or Stille coupling reaction at this position could introduce additional aromatic or heteroaromatic rings, effectively elongating the chromophore and shifting the absorption and emission to longer wavelengths, potentially into the near-infrared (NIR) region.

Photophysical Behavior in Solution and Solid State

The photophysical properties of dyes derived from this compound are expected to be sensitive to the surrounding environment. In solution, these compounds are likely to exhibit solvatochromism, where the color of the solution changes with the polarity of the solvent. acs.orgnih.gov This phenomenon arises from the differential stabilization of the ground and excited states by the solvent molecules. wikipedia.org More polar solvents would typically stabilize the more polar excited state, leading to a red shift in the emission spectrum.

The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is another critical photophysical parameter. For D-π-A dyes, the quantum yield can be influenced by factors such as the rigidity of the molecular structure and the presence of non-radiative decay pathways. rsc.orgbohrium.comnih.gov The introduction of bulky groups that restrict intramolecular rotation can often lead to an enhancement of the quantum yield.

In the solid state, the aggregation of dye molecules can significantly alter their photophysical properties. Depending on the packing arrangement (e.g., H-aggregation or J-aggregation), the emission can be quenched or red-shifted. Control over the solid-state packing through careful molecular design is crucial for applications such as organic light-emitting diodes (OLEDs) and solid-state sensors.

The following table provides a hypothetical set of photophysical data for a derivative of this compound in different solvents to illustrate the expected solvatochromic effects.

Table 2: Hypothetical Photophysical Data for a 6-(4-methoxyphenyl)-3-nitro-2-phenylpyridine Derivative in Various Solvents.

| Solvent | Dielectric Constant | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) |

| Hexane | 1.88 | 380 | 450 | 70 | 0.25 |

| Toluene | 2.38 | 385 | 465 | 80 | 0.35 |

| Dichloromethane | 8.93 | 395 | 485 | 90 | 0.45 |

| Acetonitrile | 37.5 | 405 | 510 | 105 | 0.30 |

| Methanol | 32.7 | 410 | 520 | 110 | 0.20 |

This representative data highlights the potential for significant shifts in absorption and emission maxima with increasing solvent polarity, a characteristic feature of compounds with strong intramolecular charge transfer.

Future Research Directions and Outlook

Development of More Efficient and Stereoselective Synthetic Routes

While methods for the synthesis of substituted pyridines exist, the development of more efficient and stereoselective routes to access 6-Chloro-3-nitro-2-phenylpyridine and its derivatives remains a critical area of research. beilstein-journals.orgnih.gov Current syntheses can be improved in terms of atom economy, reduction of reaction steps, and the use of milder, more environmentally benign conditions. mdpi.com Future efforts should focus on catalytic methods, such as cross-coupling reactions, to construct the phenylpyridine core with high regioselectivity. researchgate.net For instance, a palladium-catalyzed electrophilic functionalization of pyridine-derived phosphonium (B103445) salts has shown promise for heterobiaryl synthesis. researchgate.net

Furthermore, the introduction of chirality is a significant frontier. The development of enantioselective syntheses would open doors to applications in medicinal chemistry and chiral materials. This could be achieved through the use of chiral catalysts or auxiliaries that can control the stereochemical outcome of the key bond-forming reactions.

Exploration of Novel Reactivity Patterns and Undiscovered Transformations

The reactivity of this compound is largely dictated by the interplay of the chloro, nitro, and phenyl substituents on the pyridine (B92270) ring. The electron-withdrawing nature of the nitro group and the chloro substituent activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions. researchgate.net However, a deeper exploration of its reactivity is warranted.

Future research should investigate novel transformations that go beyond standard SNAr chemistry. This could include:

Transition-metal-catalyzed cross-coupling reactions: Utilizing the chloro substituent for the introduction of a wide array of functional groups.

Reductive functionalization: Exploring the reduction of the nitro group to an amino group, which can then serve as a handle for further derivatization. acs.orgguidechem.com

Ring-opening and rearrangement reactions: Investigating the possibility of SN(ANRORC) type mechanisms, which involve the Addition of a Nucleophile, Ring Opening, and Ring Closure, potentially leading to novel heterocyclic systems. acs.org

C-H functionalization: Directly functionalizing the C-H bonds of the phenyl or pyridine rings to introduce new substituents without pre-functionalization. innovations-report.comresearchgate.netnih.gov

A breakthrough in the meta-C-H functionalization of pyridines has been achieved by using a temporary de-aromatization strategy, which could be a promising avenue for modifying the pyridine core of this compound. innovations-report.comresearchgate.net

Integration of Advanced Computational Tools for Predictive Molecular Design

Computational chemistry offers powerful tools for understanding and predicting the properties and reactivity of molecules. mdpi.com In the context of this compound, computational studies can provide valuable insights to guide experimental work. Future research should leverage these tools to:

Predict reactivity and regioselectivity: Density Functional Theory (DFT) calculations can be used to model reaction pathways and predict the most likely sites for nucleophilic or electrophilic attack.

Design novel derivatives with desired properties: By computationally screening virtual libraries of derivatives, researchers can identify candidates with specific electronic, optical, or biological properties before embarking on lengthy synthetic campaigns. researchgate.net

Understand intermolecular interactions: Computational modeling can elucidate how this compound and its derivatives interact with other molecules, which is crucial for applications in materials science and medicinal chemistry. nih.gov

Potential for Integration into Emerging Technologies in Material Science

The unique combination of a halogen, a nitro group, and an aromatic system in this compound makes it an attractive building block for advanced materials. The development of pyridine-containing functional materials is an active area of research. innovations-report.com Future investigations should explore its potential in:

Organic electronics: The electron-deficient nature of the pyridine ring, enhanced by the nitro group, suggests potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Luminescent materials: The photophysical properties of derivatives of this compound could be tuned to create novel fluorescent or phosphorescent materials for sensing or imaging applications. researchgate.net

Porous materials: The rigid structure of the phenylpyridine core could be incorporated into metal-organic frameworks (MOFs) or covalent-organic frameworks (COFs) to create materials with high surface areas for gas storage or catalysis.

The exploration of these research avenues will undoubtedly unlock the full potential of this compound and its derivatives, paving the way for new discoveries in both fundamental chemistry and applied technology.

常见问题

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 6-Chloro-3-nitro-2-phenylpyridine, and how should data interpretation be approached?

- Methodological Answer : FTIR and FT-Raman spectroscopy are critical for analyzing functional groups and vibrational modes. For example, quantum chemical calculations (e.g., B3LYP/6-311++G**) can validate experimental spectra by modeling molecular geometry and electronic properties. Conformational analysis should be performed to identify stable configurations, as demonstrated in studies of structurally similar pyridine derivatives .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : Synthesis often involves halogenation and nitration steps. A feasible route includes reacting 2-phenylpyridine with chlorinating agents (e.g., POCl₃) followed by nitration using HNO₃/H₂SO₄. Fluorination or trifluoromethylation steps, as seen in analogous compounds, may require catalysts like KF in DMSO . Optimization of reaction conditions (temperature, solvent) is essential to minimize byproducts.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. Waste must be segregated and disposed via professional hazardous waste services due to potential toxicity (e.g., acute oral toxicity class 3). Stability tests under varying temperatures and pH should precede large-scale experiments .

Advanced Research Questions

Q. How can computational chemistry aid in understanding the reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3PW91/cc-pVTZ level can predict electrophilic/nucleophilic sites via Fukui indices. Solvent effects should be modeled using PCM (Polarizable Continuum Model). Transition-state analysis for nitration or halogenation reactions can clarify activation barriers and regioselectivity .

Q. What experimental and computational strategies resolve contradictions in reported reaction yields for nitro-pyridine derivatives?

- Methodological Answer : Systematic variation of catalysts (e.g., AlCl₃ vs. FeCl₃) and solvents (polar vs. nonpolar) can identify optimal conditions. High-level ab initio methods (e.g., CCSD(T)) may reconcile discrepancies in theoretical vs. experimental reaction enthalpies. Cross-validation using HPLC or GC-MS ensures product purity .

Q. How do steric and electronic effects influence the conformational stability of this compound?

- Methodological Answer : X-ray crystallography (e.g., CCDC data) reveals dihedral angles between the pyridine ring and substituents. Compare with computational torsional profiles to assess steric hindrance. Electron-withdrawing groups (e.g., -NO₂) increase ring electron deficiency, affecting π-π stacking in crystal lattices .

Q. What are the challenges in detecting and characterizing reactive intermediates during the synthesis of nitro-chloropyridines?

- Methodological Answer : Time-resolved FTIR or NMR can capture transient species like nitronium ions (NO₂⁺). Trapping experiments with TEMPO or thioureas stabilize radicals for ESR analysis. Computational TD-DFT simulations predict UV-Vis absorption bands of intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。